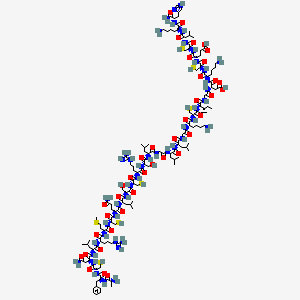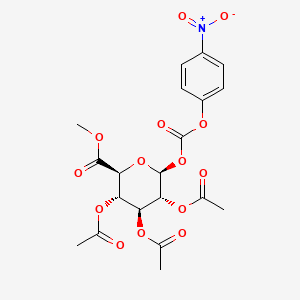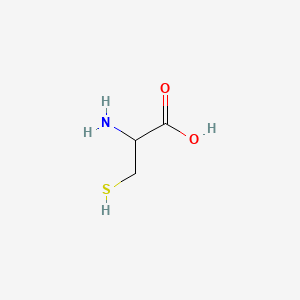
Leiurotoxin I
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Leiurotoxin I can be synthesized chemically through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis is typically carried out under controlled conditions to ensure the correct folding and formation of disulfide bonds, which are crucial for the peptide’s stability and activity .
Industrial Production Methods: Industrial production of this compound is not common due to its specialized applications and the complexity of its synthesis. advancements in peptide synthesis technologies and recombinant DNA techniques may facilitate large-scale production in the future .
Analyse Chemischer Reaktionen
Types of Reactions: Leiurotoxin I primarily undergoes reactions involving the formation and reduction of disulfide bonds. These reactions are essential for maintaining the peptide’s three-dimensional structure and biological activity .
Common Reagents and Conditions:
Reduction: Disulfide bonds can be reduced using reagents such as dithiothreitol or β-mercaptoethanol.
Major Products: The major products of these reactions are the oxidized or reduced forms of this compound, which differ in their biological activity and stability .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Leiurotoxin I exerts its effects by binding to and blocking small-conductance calcium-activated potassium channels . This action prevents the efflux of potassium ions, leading to prolonged neuronal excitability and altered muscle contraction . The peptide’s activity is highly dependent on its three-dimensional structure, which is stabilized by disulfide bonds .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
(4S)-4-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C142H243N45O39S7/c1-17-75(14)112(139(225)159-59-108(194)163-95(55-110(197)198)130(216)164-80(32-22-25-42-144)121(207)180-98(62-227)135(221)168-85(37-39-109(195)196)123(209)183-102(66-231)137(223)186-111(74(12)13)140(226)170-81(33-23-26-43-145)119(205)171-87(113(149)199)53-78-56-154-68-160-78)187-138(224)103(67-232)182-117(203)79(31-21-24-41-143)161-106(192)57-157-115(201)88(47-69(2)3)173-125(211)90(49-71(6)7)162-107(193)58-158-116(202)89(48-70(4)5)174-131(217)96(60-188)178-120(206)83(35-28-45-156-142(152)153)166-133(219)100(64-229)185-132(218)97(61-189)179-127(213)92(51-73(10)11)175-122(208)84(36-38-104(147)190)167-134(220)99(63-228)181-124(210)86(40-46-233-16)169-118(204)82(34-27-44-155-141(150)151)165-126(212)91(50-72(8)9)176-129(215)94(54-105(148)191)177-136(222)101(65-230)184-128(214)93(172-114(200)76(15)146)52-77-29-19-18-20-30-77/h18-20,29-30,56,68-76,79-103,111-112,188-189,227-232H,17,21-28,31-55,57-67,143-146H2,1-16H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWDLLUGULWYIQ-BFRWRHKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC=N1)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H243N45O39S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3429.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142948-19-4 | |
| Record name | 142948-19-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary molecular target of Scyllatoxin (Leiurotoxin I)?
A: Scyllatoxin (this compound) primarily targets small-conductance Ca2+-activated K+ channels (SK channels). [, , , , , , , , ] These channels are crucial for mediating the slow afterhyperpolarization in neurons. []
Q2: How does Scyllatoxin affect neuronal excitability?
A: By blocking SK channels, Scyllatoxin inhibits the afterhyperpolarization, leading to increased neuronal excitability and potentially affecting firing patterns. [, ]
Q3: Does Scyllatoxin affect smooth muscle function?
A: Yes, studies have shown that Scyllatoxin can block endothelium-dependent hyperpolarization in smooth muscle, potentially influencing vascular tone. [] In guinea pig bronchi, Scyllatoxin suppressed the inhibitory effect of KW-4679 on tachykinin release, suggesting its involvement in sensory nerve modulation. []
Q4: What is the molecular formula and weight of Scyllatoxin?
A: Scyllatoxin is a 31-amino acid peptide with a molecular weight of approximately 3.4 kDa. [] Its exact molecular formula is not consistently reported in the provided literature.
Q5: What structural features are crucial for Scyllatoxin’s activity?
A: Scyllatoxin's three-dimensional structure, characterized by an alpha-helix stabilized by disulfide bridges to a beta-sheet, is crucial for its activity. [] Arginine residues (Arg6 and Arg13) are essential for binding to SK channels, while His31 contributes to both binding and contractile effects. [, ] Modifications to these residues drastically reduce its potency. [, ]
Q6: Which disulfide bridges in Scyllatoxin are essential for its activity?
A: The disulfide bridge Cys12-Cys28 is crucial for proper folding and activity, while the absence of the Cys3-Cys21 bridge doesn't significantly impact its function. [] This highlights the varying roles of disulfide bridges in protein stability and function.
A6: The provided research focuses on the biological activity and structure-function relationships of Scyllatoxin. Information regarding its material compatibility and stability under various conditions is not available.
A: Scyllatoxin functions as a high-affinity antagonist, physically blocking SK channels rather than catalyzing chemical reactions. [, ] Information on catalytic properties and applications is not relevant in this context.
Q7: Have computational methods been used to study Scyllatoxin?
A: Yes, molecular dynamics simulations and electrostatic potential calculations have been employed to understand Scyllatoxin's interaction with SK channels. [, , ] These methods help visualize the toxin's binding mode and the role of key residues in its activity.
Q8: Has QSAR been used to study Scyllatoxin analogs?
A8: While not explicitly mentioned, QSAR studies could be employed to analyze structure-activity relationships and predict the potency of novel Scyllatoxin analogs.
Q9: How do modifications to Scyllatoxin's structure affect its activity?
A: Even subtle changes, like substituting Arg6 or modifying His31, drastically impact Scyllatoxin's binding affinity and biological activity. [, ] This emphasizes the importance of these residues in target interaction.
Q10: Are there synthetic analogs of Scyllatoxin with improved properties?
A: Yes, researchers have synthesized analogs, like P05-NH2, with variations in the C-terminus that display altered binding kinetics and even irreversible binding to the apamin receptor. [, ]
A10: The research primarily focuses on characterizing Scyllatoxin's structure and biological activity. Data on its stability under various conditions and formulation strategies are not discussed.
A10: The provided research articles primarily focus on the scientific aspects of Scyllatoxin. Information regarding specific SHE regulations is not covered.
Q11: How does the C-terminal amidation affect the binding kinetics of Scyllatoxin analogs?
A: C-terminal amidation, as seen in the analog sP05-NH2, leads to apparently irreversible binding to the apamin receptor compared to the reversible binding of native P05. [] This highlights the significance of even minor structural modifications on binding kinetics.
Q12: What in vitro assays are used to study Scyllatoxin activity?
A: Researchers commonly use competitive binding assays with radiolabeled apamin to assess Scyllatoxin's binding affinity for SK channels. [, , , ] Other assays include measuring after-hyperpolarization in muscle cells and contraction of guinea pig taenia coli. [, , ]
Q13: What animal models are used to study Scyllatoxin's effects?
A: Mice are frequently used to investigate the neurotoxicity and lethality of Scyllatoxin and its analogs. [, ] Additionally, dogs have been used to study its effects on adrenal catecholamine secretion. [, ]
A13: The provided research focuses primarily on Scyllatoxin's mechanism of action and structure-activity relationships. Information on specific resistance mechanisms or cross-resistance with other compounds is not discussed.
A: While some studies mention the neurotoxicity and lethality of Scyllatoxin and its analogs in mice, comprehensive toxicological data and long-term effects are not elaborated upon. [, ]
A13: The provided research primarily focuses on characterizing Scyllatoxin's structure, target interaction, and structure-activity relationships. Detailed information on these aspects is not available within the scope of the provided literature.
Q14: When was Scyllatoxin first discovered and characterized?
A: Scyllatoxin, also known as this compound, was first isolated and characterized from the venom of the scorpion Leiurus quinquestriatus hebraeus in the late 1980s. [] This discovery marked a significant step in understanding the pharmacology of SK channels.
Q15: How has the study of Scyllatoxin contributed to our understanding of SK channels?
A: Scyllatoxin has proven to be an invaluable tool in characterizing the structure, function, and pharmacology of SK channels. Its high affinity and selectivity make it a powerful probe for studying these channels in various physiological and pathological contexts. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)

![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)
![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)


![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate](/img/structure/B1147100.png)


![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)
![4-[[4-[(DIMETHYLAMINO)METHYL]PHENYL]AMINO]-4-OXO-2-BUTENOIC ACID](/img/structure/B1147109.png)
